molecular formula C11H12N2O2 B11720605 (2R)-2,3,3-trideuterio-2-(dideuterioamino)-3-(1H-indol-3-yl)propanoic acid

(2R)-2,3,3-trideuterio-2-(dideuterioamino)-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B11720605
M. Wt: 209.26 g/mol
InChI Key: QIVBCDIJIAJPQS-UPYKQCBCSA-N
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Description

(2R)-2,3,3-trideuterio-2-(dideuterioamino)-3-(1H-indol-3-yl)propanoic acid is a deuterated analog of tryptophan, an essential amino acid Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in the compound, which can significantly alter its chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,3,3-trideuterio-2-(dideuterioamino)-3-(1H-indol-3-yl)propanoic acid typically involves the incorporation of deuterium into the tryptophan molecule. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

Industrial production of deuterated compounds, including this compound, involves large-scale catalytic exchange reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2,3,3-trideuterio-2-(dideuterioamino)-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

(2R)-2,3,3-trideuterio-2-(dideuterioamino)-3-(1H-indol-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to track the incorporation and metabolism of tryptophan in biological systems.

    Medicine: Potential use in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.

    Industry: Utilized in the production of deuterated pharmaceuticals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2,3,3-trideuterio-2-(dideuterioamino)-3-(1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the compound’s stability, reactivity, and interaction with enzymes and receptors. This can lead to altered metabolic pathways and potentially enhanced therapeutic effects in deuterated drugs.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: The non-deuterated analog of (2R)-2,3,3-trideuterio-2-(dideuterioamino)-3-(1H-indol-3-yl)propanoic acid.

    Deuterated Amino Acids: Other amino acids with deuterium substitution, such as deuterated phenylalanine or deuterated tyrosine.

Uniqueness

The uniqueness of this compound lies in its specific deuterium substitution pattern, which can significantly alter its chemical and physical properties compared to its non-deuterated counterpart. This makes it a valuable tool in scientific research and potential therapeutic applications.

Biological Activity

The compound (2R)-2,3,3-trideuterio-2-(dideuterioamino)-3-(1H-indol-3-yl)propanoic acid , also known as a deuterated derivative of glycine, has garnered attention in the field of medicinal chemistry due to its potential biological activity. Deuteration can influence pharmacokinetic properties and metabolic pathways, making such compounds valuable in drug development and research.

  • Molecular Formula : C₁₁H₁₂N₂O₂
  • Molecular Weight : 208.24 g/mol
  • CAS Number : 4896-77-9
  • Physical State : Crystalline powder
  • Melting Point : 240ºC (dec.) .

The biological activity of this compound is primarily linked to its role as an amino acid derivative. It is hypothesized to act as an inhibitory neurotransmitter in the central nervous system (CNS), similar to glycine, and may function as a co-agonist at NMDA receptors alongside glutamate. This interaction could facilitate excitatory potentials in neuronal signaling pathways .

Neurotransmitter Role

Glycine and its analogs have been shown to participate in various neurophysiological processes:

  • Inhibition of Neuronal Activity : Glycine acts as an inhibitory neurotransmitter, which is crucial for maintaining the balance between excitation and inhibition in the CNS.
  • Co-agonist Activity : The compound may enhance NMDA receptor activity, which is essential for synaptic plasticity and memory function.

Pharmacokinetics and Metabolism

Deuteration can affect the pharmacokinetic profile of compounds:

  • Stability : Deuterated compounds often exhibit enhanced metabolic stability compared to their non-deuterated counterparts. This may result in prolonged action and reduced side effects.
  • Bioavailability : Research indicates that deuterium substitution can improve the bioavailability of drugs by altering their absorption and distribution characteristics .

Case Studies

  • Antimicrobial Activity :
    A study investigating similar indole-based compounds found that derivatives exhibited significant antimicrobial activity against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) for some derivatives was reported at 64 µg/mL against Candida albicans and Staphylococcus aureus, indicating potential therapeutic applications in treating infections .
  • Neuroprotective Effects :
    Research into glycine derivatives has suggested neuroprotective properties, particularly in models of neurodegenerative diseases. These compounds may mitigate excitotoxicity associated with conditions like Alzheimer's disease by modulating glutamate signaling pathways .

Data Summary Table

PropertyValue
Molecular FormulaC₁₁H₁₂N₂O₂
Molecular Weight208.24 g/mol
Melting Point240ºC (dec.)
CAS Number4896-77-9
Neurotransmitter RoleInhibitory (CNS)
Co-agonist at NMDA ReceptorsYes
MIC against Candida albicans64 µg/mL
MIC against Staphylococcus aureus128 µg/mL

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing enantiomerically pure (2R)-2,3,3-trideuterio-2-(dideuterioamino)-3-(1H-indol-3-yl)propanoic acid?

  • Methodological Answer : Enantioselective synthesis of this deuterated compound requires chiral auxiliary-mediated reactions or asymmetric hydrogenation. details the synthesis of stereoisomers (e.g., 2R vs. 2S) using N-acyl amino acid derivatives, with yields up to 92% via esterification and acid hydrolysis. Deuterium incorporation typically involves deuterated reagents (e.g., D₂O, deuterated amines) during key steps like reductive amination or alkylation . Isotopic purity can be confirmed via mass spectrometry (HRMS) and deuterium NMR (²H-NMR) to assess deuterium incorporation at C2 and C3 positions .

Q. How can the stereochemical configuration of this compound be validated?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute configuration determination. demonstrates SC-XRD analysis for a structurally similar indole-propanoic acid derivative, achieving an R factor of 0.066. Alternatively, circular dichroism (CD) spectroscopy or chiral HPLC with a cellulose-based column can distinguish enantiomers by comparing retention times with non-deuterated standards (e.g., D-tryptophan in ) .

Q. What analytical techniques are critical for characterizing isotopic purity and structural integrity?

  • Methodological Answer :

  • HRMS : Confirms molecular weight (expected [M+H]⁺ = 197.12 for C₁₁H₈D₅N₂O₂) and isotopic distribution.
  • ²H-NMR : Identifies deuterium positions (e.g., absence of peaks at δ 2.5–3.5 ppm for non-deuterated C-H protons).
  • ¹H/¹³C-NMR : Validates the indole ring integrity (e.g., aromatic protons at δ 7.0–7.5 ppm) and absence of undesired stereoisomers .

Advanced Research Questions

Q. How does deuterium substitution at C2 and C3 influence metabolic stability in enzyme inhibition assays?

  • Methodological Answer : Deuterium’s kinetic isotope effect (KIE) slows metabolic degradation by strengthening C-D bonds. For example, describes enzyme assays using indole-propanoic acid derivatives to study endothelin-converting enzyme-2 (ECE-2). Replace non-deuterated substrates with the deuterated compound and measure IC₅₀ shifts via fluorimetric assays. A 2–3-fold increase in half-life (t₁/₂) suggests enhanced metabolic stability .

Q. What role does the (2R)-configuration play in receptor binding compared to the (2S)-enantiomer?

  • Methodological Answer : Perform molecular docking simulations using receptors like serotonin transporters (SERT) or tryptophan-hydroxylase. Compare binding affinities of (2R)- and (2S)-enantiomers via surface plasmon resonance (SPR) or radioligand displacement assays. shows D-tryptophan ((2R)-configuration) exhibits distinct biological activity compared to L-forms, suggesting stereochemistry critically affects binding .

Q. How can isotopic labeling with this compound enhance in vivo metabolic tracing studies?

  • Methodological Answer : Use the compound as a deuterium-labeled tracer in LC-MS/MS or MALDI-TOF workflows. For example, administer it to cell cultures or animal models and track incorporation into downstream metabolites (e.g., tryptophan-derived neurotransmitters). ’s HRMS protocols can quantify deuterium retention in metabolites, enabling precise flux analysis .

Q. Contradictions and Validation

  • Synthesis Yields : reports variable yields (60–92%) for enantiomers, likely due to steric hindrance during deuterium incorporation. Optimize reaction conditions (e.g., temperature, catalyst loading) to improve reproducibility .
  • Analytical Discrepancies : and report conflicting melting points (132–135°C vs. 120–122°C) for similar compounds. Verify purity via HPLC and thermal gravimetric analysis (TGA) to resolve discrepancies .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

209.26 g/mol

IUPAC Name

(2R)-2,3,3-trideuterio-2-(dideuterioamino)-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m1/s1/i5D2,9D/hD2

InChI Key

QIVBCDIJIAJPQS-UPYKQCBCSA-N

Isomeric SMILES

[2H][C@](C(=O)O)(C([2H])([2H])C1=CNC2=CC=CC=C21)N([2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N

Origin of Product

United States

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